

# Application Note: Spectrophotometric Measurement of Photosynthesis Rate Using DCPIP

**Author:** BenchChem Technical Support Team. **Date:** December 2025

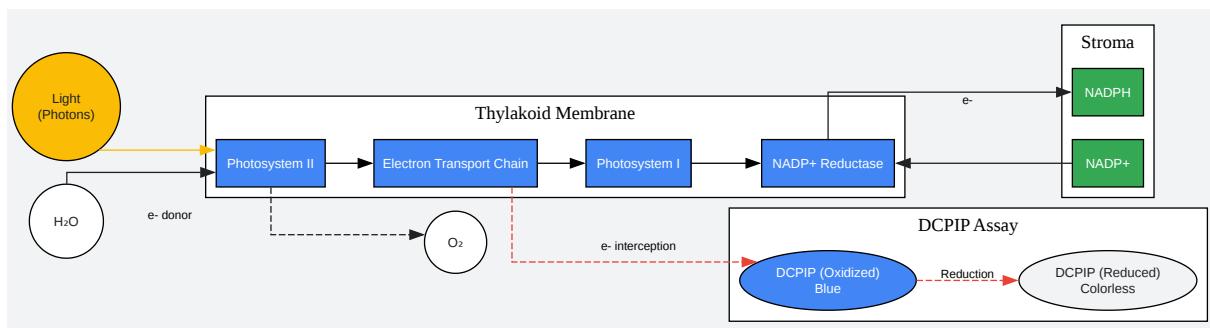
## Compound of Interest

Compound Name: *2,6-Dichlorophenol indophenol*

Cat. No.: *B1147628*

[Get Quote](#)

## Introduction


The measurement of photosynthetic activity is fundamental in plant biology, agricultural science, and drug discovery programs targeting photosynthetic organisms. The light-dependent reactions of photosynthesis involve a series of redox reactions within the thylakoid membranes of chloroplasts, culminating in the reduction of NADP<sup>+</sup> to NADPH. The rate of these reactions can be quantified by introducing an artificial electron acceptor that intercepts electrons from the electron transport chain. 2,6-dichlorophenolindophenol (DCPIP) is a redox indicator dye that serves this purpose effectively. In its oxidized state, DCPIP is blue, but it becomes colorless upon reduction.<sup>[1][2]</sup> This color change, which is directly proportional to the rate of photosynthetic electron transport, can be precisely measured using a spectrophotometer.<sup>[3][4]</sup> This application note provides a detailed protocol for measuring the rate of photosynthesis in isolated chloroplasts using the DCPIP assay.

## Principle of the Assay

During the light-dependent reactions of photosynthesis, light energy excites electrons in chlorophyll molecules within Photosystem II (PSII) and Photosystem I (PSI). These high-energy electrons are passed along an electron transport chain. *In vivo*, the final electron acceptor is NADP<sup>+</sup>. The DCPIP assay, also known as the Hill Reaction, introduces DCPIP as an artificial electron acceptor.<sup>[5]</sup> DCPIP intercepts electrons from the electron transport chain, typically after PSII, before they reach NADP<sup>+</sup>.<sup>[6]</sup>

- Oxidized DCPIP (Blue): Accepts electrons.
- Reduced DCPIP (Colorless): The state after accepting electrons.[2]

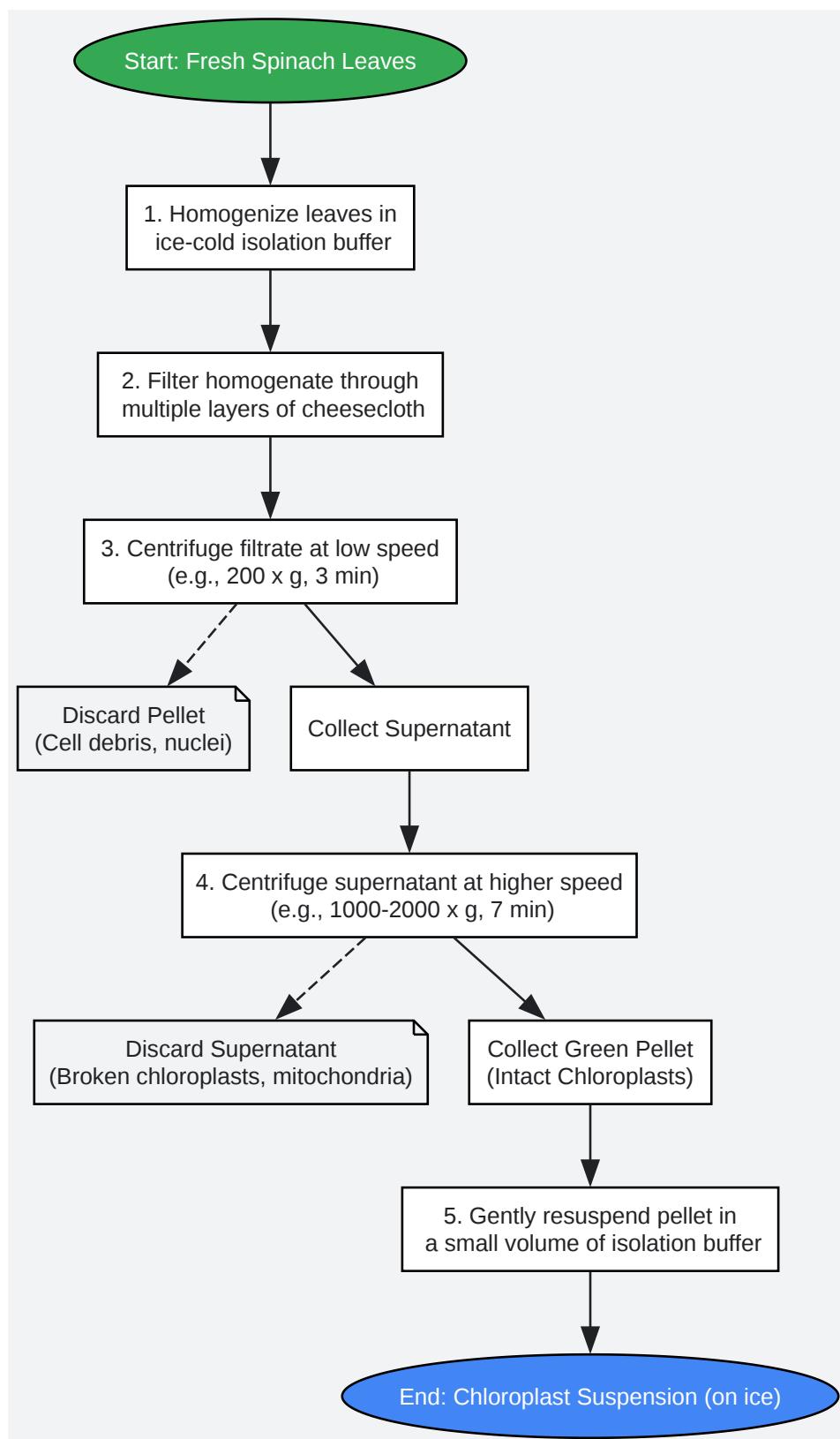
The rate of photosynthesis is determined by monitoring the decrease in absorbance of the blue DCPIP solution over time at its maximum absorbance wavelength ( $\lambda_{\text{max}}$ ), which is approximately 600-620 nm.[3][4] A faster decrease in absorbance indicates a higher rate of photosynthetic electron transport.



[Click to download full resolution via product page](#)

Caption: Principle of the DCPIP assay for measuring photosynthesis.

## Applications


- Herbicide Screening: Many herbicides act by inhibiting specific steps in the photosynthetic electron transport chain. This assay can be used to screen for and characterize the efficacy of such compounds.
- Environmental Stress Physiology: The protocol can be adapted to study the effects of various environmental stressors (e.g., temperature, light intensity, drought, pollutants) on photosynthetic efficiency.[7]

- Basic Research: It is a classic and robust method for studying the fundamental aspects of the light-dependent reactions of photosynthesis.
- Drug Development: For therapies targeting algae or photosynthetic pathogens, this assay can assess the impact of novel compounds on their primary energy production pathway.

## Experimental Protocols

### Protocol 1: Isolation of Intact Chloroplasts from Spinach

This protocol describes the extraction of functional chloroplasts from fresh spinach leaves. It is critical to perform all steps at 4°C (on ice) to minimize enzymatic degradation and maintain chloroplast integrity.[\[2\]](#)



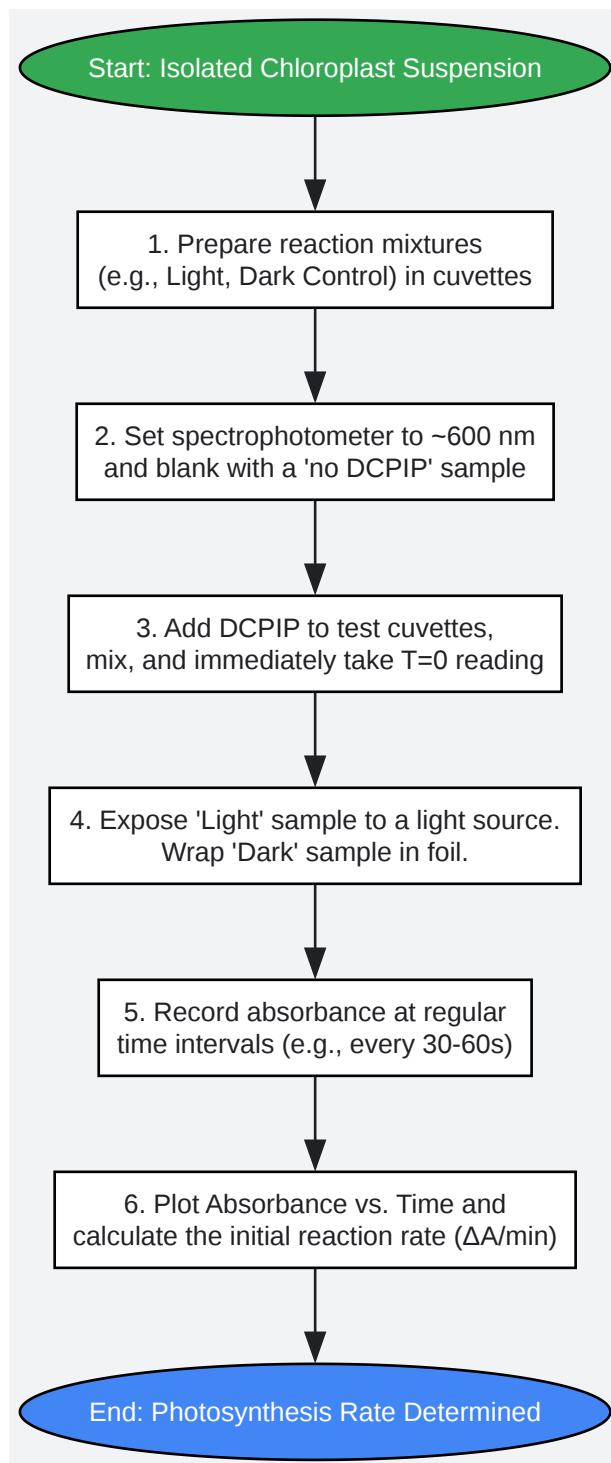
[Click to download full resolution via product page](#)

Caption: Workflow for the isolation of chloroplasts from spinach leaves.

## Materials and Reagents:

| Reagent/Material             | Specifications                                                                                                          |
|------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Fresh Spinach Leaves         | ~30-35 g, washed and deveined                                                                                           |
| Chloroplast Isolation Buffer | 0.33 M Sorbitol, 50 mM HEPES-KOH (pH 7.6),<br>2 mM EDTA, 1 mM MgCl <sub>2</sub> , 5 mM Ascorbic Acid,<br>0.1% (w/v) BSA |
| Blender                      | ---                                                                                                                     |
| Cheesecloth                  | 4-8 layers                                                                                                              |
| Centrifuge Tubes             | Chilled, 50 mL                                                                                                          |
| Refrigerated Centrifuge      | Capable of reaching 2000 x g                                                                                            |
| Glass rod or soft brush      | For resuspension                                                                                                        |
| Ice Bucket                   | ---                                                                                                                     |

Note: All solutions and equipment should be pre-chilled to 4°C.


## Procedure:

- Preparation: Weigh approximately 30-35 g of fresh spinach leaves, removing the large midribs.<sup>[8]</sup> Wash the leaves with cold distilled water.
- Homogenization: Tear the leaves into small pieces and place them in a pre-chilled blender with 100 mL of ice-cold Chloroplast Isolation Buffer.<sup>[5]</sup> Blend with three short bursts of 5-10 seconds each at high speed. Over-blending can damage the chloroplasts.
- Filtration: Quickly filter the green homogenate through 4-8 layers of chilled cheesecloth into a chilled beaker.<sup>[8]</sup> Gently squeeze the cloth to recover most of the liquid.
- First Centrifugation (Low Speed): Transfer the filtrate into chilled centrifuge tubes. Centrifuge at a low speed (e.g., 200-400 x g) for 3 minutes at 4°C to pellet cell debris and nuclei.<sup>[6]</sup>

- Second Centrifugation (High Speed): Carefully decant the supernatant into fresh, chilled centrifuge tubes. Centrifuge at a higher speed (e.g., 1000-2000 x g) for 7-10 minutes at 4°C. [\[6\]](#)[\[8\]](#) This will pellet the intact chloroplasts.
- Resuspension: Discard the supernatant. Gently resuspend the green pellet in a minimal volume (1-2 mL) of ice-cold isolation buffer.[\[9\]](#) Use a soft brush or gently pipette up and down to avoid lysing the chloroplasts.
- Storage: Keep the final chloroplast suspension on ice at all times and use it as soon as possible, preferably within 1-2 hours.

#### Protocol 2: Spectrophotometric Assay of Photosynthesis Rate

This protocol details the setup of the reaction mixture and the measurement of DCPIP reduction.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectrophotometric DCPIP assay.

Materials and Reagents:

| Reagent/Material       | Specifications                                                          |
|------------------------|-------------------------------------------------------------------------|
| Chloroplast Suspension | From Protocol 1                                                         |
| Assay Buffer           | 50 mM Phosphate Buffer (pH 6.8), 0.1 M Sorbitol, 5 mM MgCl <sub>2</sub> |
| DCPIP Stock Solution   | 0.1 mM in distilled water                                               |
| Spectrophotometer      | Capable of measuring at ~600 nm                                         |
| Cuvettes               | ---                                                                     |
| Light Source           | Desk lamp (e.g., 100-150 W)                                             |
| Aluminum Foil          | For dark control                                                        |
| Timer                  | ---                                                                     |

#### Experimental Setup:

Prepare reaction mixtures in cuvettes as described in the table below. It is crucial to add the chloroplast suspension and DCPIP last, just before starting the measurement.[\[6\]](#)

| Tube               | Assay Buffer (mL) | Distilled H <sub>2</sub> O (mL) | Chloroplast Suspension (μL) | 0.1 mM DCPIP (mL) | Condition           | Purpose                                   |
|--------------------|-------------------|---------------------------------|-----------------------------|-------------------|---------------------|-------------------------------------------|
| 1 (Blank)          | 2.7               | 0.2                             | 100                         | -                 | Light               | To zero the spectrophotometer             |
| 2 (Light)          | 2.5               | 0.2                             | 100                         | 0.2               | Light               | Experimental sample                       |
| 3 (Dark)           | 2.5               | 0.2                             | 100                         | 0.2               | Dark (wrap in foil) | Negative control (light-dependency)       |
| 4 (No Chloroplast) | 2.6               | 0.2                             | -                           | 0.2               | Light               | Negative control (chloroplast-dependency) |

#### Procedure:

- Spectrophotometer Setup: Turn on the spectrophotometer and set the wavelength to the absorbance maximum of DCPIP, typically around 600-620 nm.[4]
- Blanking: Use the "Blank" cuvette (Tube 1) to zero the absorbance.
- Initiate Reaction: To the experimental cuvettes (Tubes 2, 3, and 4), add the DCPIP solution, cover with parafilm, invert twice to mix, and immediately take the initial absorbance reading (Time = 0).[5]
- Incubation: Place the "Light" cuvettes (Tubes 2 and 4) at a fixed distance (e.g., 15 cm) from a bright light source.[10] Completely wrap the "Dark" cuvette (Tube 3) in aluminum foil and

place it alongside the other tubes.

- Data Collection: Record the absorbance of each cuvette at regular intervals (e.g., every 30 or 60 seconds) for a total of 5-10 minutes.[\[6\]](#) Mix the cuvette by inverting before each reading.
- Data Analysis: Plot absorbance as a function of time for each condition. Calculate the initial rate of reaction by determining the slope of the linear portion of the curve for the "Light" sample ( $\Delta\text{Abs}/\text{min}$ ). The rate of photosynthesis is proportional to this value.

#### Expected Results and Data Presentation

The absorbance of the "Light" sample (Tube 2) is expected to decrease over time, indicating the reduction of DCPIP and active photosynthesis. The "Dark" (Tube 3) and "No Chloroplast" (Tube 4) controls should show little to no change in absorbance.[\[10\]](#)

#### Table of Sample Data:

| Time (min) | Absorbance at 600 nm<br>(Tube 2 - Light) | Absorbance at 600 nm<br>(Tube 3 - Dark) |
|------------|------------------------------------------|-----------------------------------------|
| 0          | 0.850                                    | 0.852                                   |
| 1          | 0.735                                    | 0.850                                   |
| 2          | 0.621                                    | 0.849                                   |
| 3          | 0.509                                    | 0.851                                   |
| 4          | 0.401                                    | 0.848                                   |
| 5          | 0.315                                    | 0.849                                   |

#### Calculation of Photosynthesis Rate:

The rate can be expressed as the change in absorbance per minute ( $\Delta\text{A}/\text{min}$ ). For more quantitative results, the concentration of DCPIP reduced can be calculated using the Beer-Lambert Law ( $A = \epsilon cl$ ), where  $\epsilon$  (the molar extinction coefficient for DCPIP) is approximately  $21,000 \text{ M}^{-1}\text{cm}^{-1}$  at pH 6.8 and 600 nm.[\[11\]](#)

$$\text{Rate (mol/min)} = (\Delta A/\text{min}) / (\varepsilon * l) * V$$

Where:

- $\Delta A$  = Change in absorbance
- $\varepsilon$  = Molar extinction coefficient ( $21,000 \text{ M}^{-1}\text{cm}^{-1}$ )
- $l$  = Path length of the cuvette (typically 1 cm)
- $V$  = Total volume of the reaction in liters

### Factors Influencing Results

- Chloroplast Integrity: The quality and concentration of the isolated chloroplasts are paramount. Damaged chloroplasts will exhibit lower activity. Keeping them on ice is essential.[7]
- Light Intensity: The rate of photosynthesis is directly affected by light intensity up to a saturation point.[7]
- Temperature: Photosynthetic reactions are enzyme-mediated and thus temperature-dependent, with an optimal range.[7]
- pH: The pH of the assay buffer can influence the activity of the electron transport chain components.[12]

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [senecalearning.com](http://senecalearning.com) [senecalearning.com]
- 2. [savemyexams.com](http://savemyexams.com) [savemyexams.com]

- 3. Photosynthesis – Biology I: Introduction to Cell and Molecular Biology Lab Guidebook [boisestate.pressbooks.pub]
- 4. ableweb.org [ableweb.org]
- 5. fire.biol.wwu.edu [fire.biol.wwu.edu]
- 6. schulte.faculty.unlv.edu [schulte.faculty.unlv.edu]
- 7. tutorchase.com [tutorchase.com]
- 8. microbenotes.com [microbenotes.com]
- 9. youtube.com [youtube.com]
- 10. Investigating the light dependent reaction in photosynthesis [practicalbiology.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Note: Spectrophotometric Measurement of Photosynthesis Rate Using DCPIP]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1147628#spectrophotometric-measurement-of-photosynthesis-rate-using-dcpip>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)